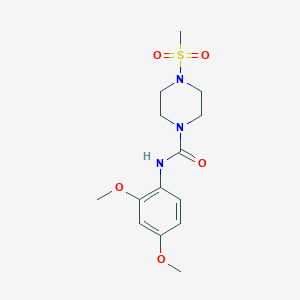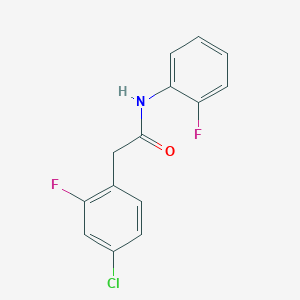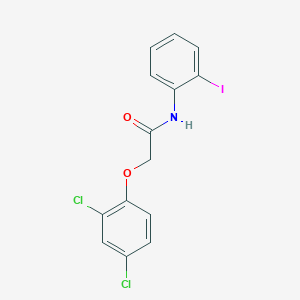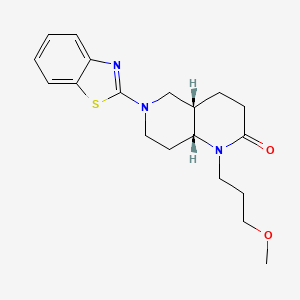
N-(2,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide, also known as TAK-659, is a small molecule kinase inhibitor that has gained significant attention in the scientific research community due to its potential therapeutic applications. TAK-659 is a highly selective inhibitor of spleen tyrosine kinase (SYK), which plays a critical role in B-cell receptor (BCR) signaling and is implicated in various B-cell malignancies.
Mechanism of Action
N-(2,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide selectively inhibits SYK, which is a key regulator of BCR signaling. BCR signaling is critical for the survival and proliferation of B-cells, and aberrant BCR signaling is implicated in various B-cell malignancies. By inhibiting SYK, N-(2,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide blocks BCR signaling and induces apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has been shown to have potent antitumor activity in preclinical studies. In addition to inhibiting BCR signaling, N-(2,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide also inhibits other downstream signaling pathways that are implicated in B-cell malignancies, such as the PI3K/AKT/mTOR pathway. N-(2,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has also been shown to enhance the efficacy of other targeted therapies, such as venetoclax, in preclinical studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide is its high selectivity for SYK, which reduces off-target effects and toxicity. N-(2,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide also has good pharmacokinetic properties, making it suitable for oral administration. However, N-(2,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has not yet been tested in clinical trials, and its safety and efficacy in humans are still unknown.
Future Directions
There are several potential future directions for N-(2,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide research. One direction is to further investigate the safety and efficacy of N-(2,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide in clinical trials. Another direction is to explore the potential of N-(2,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide in combination with other targeted therapies, such as venetoclax, to enhance its antitumor activity. Additionally, N-(2,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide could be investigated for its potential therapeutic applications in other diseases that involve aberrant BCR signaling, such as autoimmune diseases.
Synthesis Methods
N-(2,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide can be synthesized using a multi-step process that involves the reaction of 2,4-dimethoxyaniline with 4-(methylsulfonyl)piperazine-1-carboxylic acid followed by the introduction of a piperazine ring. The resulting compound is then subjected to various purification steps to obtain the final product.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Preclinical studies have shown that N-(2,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide inhibits BCR signaling and induces apoptosis in B-cell malignancies, making it a promising candidate for targeted therapy.
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-methylsulfonylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O5S/c1-21-11-4-5-12(13(10-11)22-2)15-14(18)16-6-8-17(9-7-16)23(3,19)20/h4-5,10H,6-9H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVCMOAAWBBEBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)N2CCN(CC2)S(=O)(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2S,9R)-11-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-ylcarbonyl)-7,11-diazatricyclo[7.3.1.0~2,7~]tridecan-6-one hydrochloride](/img/structure/B5330164.png)

![N-cyclohexyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-furamide](/img/structure/B5330177.png)
![4-[4-(allyloxy)-3-methylbenzoyl]-5-(2-fluorophenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5330183.png)
![2-(3-bromophenyl)-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5330189.png)
![3-(2-ethoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5330199.png)
![1-[(1-{[6-(4-methylphenyl)pyridin-3-yl]carbonyl}piperidin-4-yl)methyl]pyrrolidin-2-one](/img/structure/B5330212.png)
![N-[3-(difluoromethoxy)phenyl]-N'-phenylurea](/img/structure/B5330217.png)
![3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzamide](/img/structure/B5330224.png)
![2-[2-(2-furyl)vinyl]-6-iodo-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5330229.png)
![5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]-N-(tetrahydro-2H-pyran-3-ylmethyl)pyridin-2-amine](/img/structure/B5330231.png)
![ethyl 4-{[N-(2-thienylcarbonyl)glycyl]amino}benzoate](/img/structure/B5330233.png)

